Isopropylhydrazine sulphate
Description
Isopropylhydrazine sulphate (C₃H₁₀N₂·H₂SO₄) is a hydrazine derivative with a substituted isopropyl group. Structurally, it consists of a hydrazine backbone (N–NH₂) bonded to an isopropyl group (CH(CH₃)₂). The sulphate salt form enhances stability and solubility, making it suitable for pharmaceutical and chemical synthesis applications. It is historically linked to the hepatotoxic metabolite of the antidepressant drug iproniazid (1-isonicotinoyl-2-isopropylhydrazine), which was withdrawn from clinical use due to severe liver injury .
Key properties include:
Properties
CAS No. |
68143-29-3 |
|---|---|
Molecular Formula |
C3H12N2O4S |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
propan-2-ylhydrazine;sulfuric acid |
InChI |
InChI=1S/C3H10N2.H2O4S/c1-3(2)5-4;1-5(2,3)4/h3,5H,4H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
PECRFPZAFZIMEN-UHFFFAOYSA-N |
SMILES |
CC(C)NN.OS(=O)(=O)O |
Canonical SMILES |
CC(C)NN.OS(=O)(=O)O |
Other CAS No. |
68143-29-3 |
Related CAS |
2257-52-5 (Parent) |
Origin of Product |
United States |
Comparison with Similar Compounds
Acetylhydrazine
- Structure : CH₃CONH–NH₂.
- Metabolic pathway : Derived from isoniazid (antituberculosis drug), acetylhydrazine is oxidized by hepatic microsomes to reactive acylating species.
- Toxicity : Less hepatotoxic than isopropylhydrazine. The Km value for covalent binding of acetylhydrazine to rat liver microsomes is 10× higher than that of isopropylhydrazine, indicating lower affinity for metabolic activation .
- Applications : Used in drug metabolism studies but avoided in therapeutics due to toxicity concerns .
Phenylhydrazine
- Structure : C₆H₅NH–NH₂.
- Reactivity : Forms stable hydrazones with carbonyl compounds, utilized in analytical chemistry (e.g., sugar detection).
- Toxicity : Causes hemolytic anemia and methemoglobinemia. Unlike isopropylhydrazine, its toxicity is less dependent on P-450 activation and more on direct oxidative stress .
Methylhydrazine
- Structure : CH₃NH–NH₂.
- Applications : Rocket propellant and precursor in agrochemical synthesis.
- Toxicity: Highly carcinogenic; induces DNA alkylation.
Comparative Toxicity and Metabolic Activation
Table 1: Toxicity and Metabolic Profiles of Hydrazine Derivatives
¹Data from rodent studies ().
²Estimated from hydrazine class toxicity ().
Mechanistic Insights :
- Isopropylhydrazine’s hepatotoxicity is potentiated by phenobarbital (P-450 inducer) and inhibited by piperonyl butoxide (P-450 inhibitor), confirming enzyme-dependent bioactivation .
Solubility and Stability
- Isopropylhydrazine sulphate’s solubility in polar solvents (e.g., water, ethanol) exceeds that of non-salt forms, facilitating its use in pharmaceutical intermediates .
- Comparative solubility data ():
- Isopropylhydrazine : Insoluble in hexane; soluble in IPA, MeOH.
- Acetylhydrazine : Soluble in water, DMSO.
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